N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a cyclobutyl group at position 5 and a pyrrolidine-3-carboxamide moiety modified by a 4-fluorobenzyl group at position 1.
Properties
Molecular Formula |
C18H19FN4O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H19FN4O2S/c19-14-6-4-11(5-7-14)9-23-10-13(8-15(23)24)16(25)20-18-22-21-17(26-18)12-2-1-3-12/h4-7,12-13H,1-3,8-10H2,(H,20,22,25) |
InChI Key |
KTCWDGPNKIMBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure that includes a thiadiazole ring, a pyrrolidine moiety, and a fluorobenzyl group. The presence of these functional groups contributes to its biological activity and potential as a therapeutic agent.
Molecular Formula
- Molecular Formula: CHNSO
Structural Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Thiadiazole | Core heterocyclic structure |
| Pyrrolidine | Contains the oxo group and carboxamide functionality |
| Fluorobenzyl | Substituent that may enhance biological activity |
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds containing thiadiazole rings are effective against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
Research has shown that thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. For instance, compounds similar to this compound have demonstrated an IC value in the low micromolar range against this pathogen .
Anticancer Potential
Thiadiazole derivatives are also being explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways.
Research Findings
A review of literature indicates that certain thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing cell cycle arrest. The exact mechanisms often involve the activation of caspases and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thiadiazole derivatives have demonstrated anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The anti-inflammatory action is believed to occur through the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | To be determined |
| Half-life | To be determined |
| Metabolism | Liver microsomal stability studies required |
Preliminary studies on similar compounds suggest favorable metabolic stability and bioavailability profiles, which are critical for their efficacy as therapeutic agents .
Comparison with Similar Compounds
Substituent Variations on the 1,3,4-Thiadiazole Ring
The thiadiazole ring’s substitution pattern significantly influences physicochemical properties and bioactivity:
Key Observations :
Variations in the Pyrrolidine Substituent
The nature of the substituent on the pyrrolidine ring modulates electronic and steric effects:
- 4-Fluorobenzyl vs. 4-Fluorophenyl : The target compound’s 4-fluorobenzyl group introduces a flexible benzyl spacer, whereas the 4-fluorophenyl analog () lacks this spacer. This difference could influence interactions with hydrophobic binding pockets in biological targets .
- Comparison with Imidazolidinone Derivatives: describes a related compound with an imidazolidinone core instead of pyrrolidine. The imidazolidinone’s rigid, planar structure may confer distinct hydrogen-bonding capabilities compared to the more flexible 5-oxopyrrolidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
